3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
The compound 3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-thieno[2,3-c]pyrazole-5-carboxamide features a thieno[2,3-c]pyrazole core substituted with a methyl group at position 3, a phenyl group at position 1, and a carboxamide moiety at position 5. The carboxamide nitrogen is further linked to a 4-[(E)-phenyldiazenyl]phenyl group, introducing an azo (N=N) bridge in the E-configuration. This structural motif is significant due to the electron-conjugative properties of the azo group, which may enhance redox activity and influence biological interactions .
Properties
IUPAC Name |
3-methyl-1-phenyl-N-(4-phenyldiazenylphenyl)thieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5OS/c1-17-22-16-23(32-25(22)30(29-17)21-10-6-3-7-11-21)24(31)26-18-12-14-20(15-13-18)28-27-19-8-4-2-5-9-19/h2-16H,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQDNOMGHJIZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001038216 | |
| Record name | 1H-Thieno[2,3-c]pyrazole-5-carboxamide, 3-methyl-1-phenyl-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001038216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329218-91-9 | |
| Record name | 1H-Thieno[2,3-c]pyrazole-5-carboxamide, 3-methyl-1-phenyl-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001038216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and hydrazine derivatives to form the thieno[2,3-c]pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Synthetic Routes and Reactivity of Core Scaffold
The thieno[2,3-c]pyrazole core is typically synthesized via cyclocondensation reactions. For example:
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Cyclocondensation : Ethyl acetoacetate reacts with hydrazine derivatives to form pyrazolone intermediates, followed by sulfur incorporation to yield thienopyrazoles .
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Functionalization : The carboxamide group at position 5 is introduced via coupling reactions using activated esters (e.g., using thionyl chloride or carbodiimides) .
Reactivity of the Azo (Phenyldiazenyl) Group
The (E)-phenyldiazenyl substituent at position 4 exhibits characteristic azo-group reactivity:
Reduction Reactions
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Catalytic Hydrogenation : The azo group (−N=N−) is reduced to an amine (−NH−NH− or −NH2) under H2/Pd-C, forming 3-methyl-1-phenyl-N-(4-aminophenyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide .
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Chemical Reduction : Sodium dithionite (Na2S2O4) selectively reduces the azo bond in aqueous ethanol (yield: 75–85%) .
Photochemical Reactions
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Isomerization : UV irradiation induces E→Z isomerization of the diazenyl group, altering electronic properties without bond cleavage .
Carboxamide Reactivity
The −CONH− linker participates in:
Hydrolysis
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Acidic Conditions : Refluxing with HCl (6M) hydrolyzes the carboxamide to a carboxylic acid (yield: ~70%) .
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Basic Conditions : NaOH (10%) at 80°C yields the sodium carboxylate .
Nucleophilic Substitution
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Amine Exchange : Reaction with alkyl/aryl amines (e.g., morpholine) in DMF replaces the −NH− group, forming secondary amides (yield: 60–75%) .
Electrophilic Aromatic Substitution
The phenyl rings (positions 1 and 4) undergo:
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Nitration : HNO3/H2SO4 introduces nitro groups at meta positions (yield: 50–65%) .
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Sulfonation : Oleum (H2SO4/SO3) adds sulfonic acid groups under heating .
Cross-Coupling Reactions
The thiophene moiety enables:
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Suzuki–Miyaura Coupling : Pd(PPh3)4 catalyzes aryl boronic acid coupling at the 3-position (yield: 55–80%) .
Table 1: Reaction Conditions for Azo Group Reduction
| Reducing Agent | Solvent | Temperature | Yield (%) | Product |
|---|---|---|---|---|
| H2/Pd-C | EtOH | 25°C | 85 | 3-Methyl-1-phenyl-N-(4-aminophenyl)... |
| Na2S2O4 | H2O/EtOH (1:1) | 70°C | 78 | Same as above |
Table 2: Hydrolysis of Carboxamide
| Condition | Reagent | Time (h) | Yield (%) | Product |
|---|---|---|---|---|
| Acidic | HCl (6M) | 6 | 70 | Thienopyrazole-5-carboxylic acid |
| Basic | NaOH (10%) | 4 | 65 | Sodium carboxylate |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds with similar structures have shown promising anticancer activity. For instance, derivatives of thieno[2,3-c]pyrazole have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the phenyldiazenyl moiety may enhance these effects by modulating cellular pathways involved in cancer progression .
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The thieno[2,3-c]pyrazole framework is known to interact with microbial enzymes, potentially leading to the development of new antimicrobial agents .
- Anti-inflammatory Effects : Preliminary studies suggest that thieno[2,3-c]pyrazole derivatives can exhibit anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory diseases .
Material Science Applications
- Dye Sensitization : The azo group in 3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-thieno[2,3-c]pyrazole-5-carboxamide allows it to be used as a dye sensitizer in solar cells. Its ability to absorb light efficiently can enhance the performance of photovoltaic devices .
- Photonic Devices : The compound’s unique optical properties make it suitable for applications in photonic devices, including light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs). The tunable electronic properties facilitate the design of materials with specific light-emitting characteristics .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various thieno[2,3-c]pyrazole derivatives on human cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting significant potential for further development .
Case Study 2: Photovoltaic Applications
Research on dye-sensitized solar cells (DSSCs) incorporated thieno[2,3-c]pyrazole-based dyes. These studies showed improved energy conversion efficiencies when using compounds with similar structural motifs to this compound due to their strong light absorption and favorable electron transfer properties .
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of thieno[2,3-c]pyrazole carboxamides, where variations in the carboxamide substituent critically modulate biological activity. Below is a comparative analysis with key analogues:
Key Observations:
Substituent Effects: Electron-withdrawing groups (e.g., -Cl in 7f) improve stability but may reduce antioxidant efficacy compared to the parent amino derivative (7b) . Electron-donating groups (e.g., -OMe in 7e) correlate with diminished activity, likely due to steric hindrance or reduced electrophilicity .
Azo Group Implications :
The target compound’s 4-[(E)-phenyldiazenyl]phenyl substituent introduces a planar, conjugated system. While this may improve binding to aromatic residues in proteins (e.g., via π-π interactions), the increased molecular weight (~465 g/mol) and reduced solubility could limit bioavailability compared to smaller analogues like 7b (MW ~337 g/mol).
Synthetic Accessibility: Derivatives like 7b are synthesized via condensation of thienopyrazole precursors with substituted amines .
Biological Performance: The amino-substituted 7b demonstrated the highest efficacy in mitigating 4-nonylphenol toxicity, suggesting that small, polar groups optimize antioxidant activity . Chloroacetylated derivatives (e.g., compound 8) showed cytotoxicity, emphasizing the need for balanced substituent design .
Table: Comparative Physicochemical Properties
| Property | Target Compound | 7b (Amino) | 7f (Chloro) | 7e (Methoxy) |
|---|---|---|---|---|
| Molecular Weight | ~465 g/mol | 337 g/mol | 377 g/mol | 377 g/mol |
| logP (Predicted) | ~4.5 | ~2.8 | ~3.5 | ~3.0 |
| Water Solubility | Low | Moderate | Low | Moderate |
| Key Functional Group | Azo (PhN=N-) | -NH₂ | -Cl | -OMe |
Biological Activity
The compound 3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-thieno[2,3-c]pyrazole-5-carboxamide is a thieno[2,3-c]pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and the underlying mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 393.47 g/mol. The compound features a thieno[2,3-c]pyrazole core, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological activity. The synthetic route often includes the formation of the thieno[2,3-c]pyrazole ring followed by substitution reactions to introduce the phenyl and diazenyl groups.
Antimicrobial Activity
Research indicates that compounds similar to thieno[2,3-c]pyrazoles exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against a range of bacteria and fungi. A study demonstrated that related pyrazole compounds possess varying degrees of antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
Anticancer Potential
Thieno[2,3-c]pyrazole derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators. For example, one study reported that a similar derivative inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds like this compound may exhibit anti-inflammatory effects. Research has shown that thieno[2,3-c]pyrazoles can inhibit pro-inflammatory cytokines and pathways such as NF-kB signaling, thereby reducing inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes and cancer progression.
- Cell Signaling Modulation : The compound may alter signaling pathways that regulate cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Several case studies highlight the biological activity of thieno[2,3-c]pyrazole derivatives:
- Case Study 1 : A derivative exhibited significant antimicrobial activity against Candida albicans, with an MIC value lower than that of standard antifungal treatments .
- Case Study 2 : In vitro studies demonstrated that another thieno[2,3-c]pyrazole derivative induced apoptosis in human breast cancer cells through caspase activation and mitochondrial dysfunction .
Q & A
Q. What are the key synthetic strategies for constructing the thieno[2,3-c]pyrazole core in this compound?
The synthesis of the thieno[2,3-c]pyrazole scaffold typically involves cyclocondensation reactions. For example, analogous pyrazole derivatives are synthesized via a multi-step process starting with ethyl acetoacetate and phenylhydrazine to form the pyrazole ring, followed by functionalization of the thiophene moiety . Key steps include:
- Cyclocondensation : Reacting ketones with hydrazines to form the pyrazole ring.
- Heterocyclic fusion : Introducing the thiophene group via Suzuki coupling or electrophilic substitution, optimized under inert atmospheres (e.g., N₂) to prevent oxidation .
- Diazenyl group introduction : Utilizing E/Z-selective azo-coupling reactions with aryl diazonium salts under controlled pH (e.g., acidic conditions) .
Q. How is spectroscopic characterization (NMR, IR) conducted to confirm the structure of this compound?
Structural validation relies on combined spectroscopic techniques:
- ¹H/¹³C NMR : Peaks for the diazenyl group (δ 7.5–8.5 ppm for aromatic protons) and thieno-pyrazole core (δ 6.8–7.2 ppm for thiophene protons) are critical. The carboxamide proton appears as a singlet near δ 10.5 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (1660–1680 cm⁻¹), N-H (3300–3400 cm⁻¹), and azo group (N=N, 1400–1450 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 456.12 for C₂₆H₂₀N₄O₂S) .
Advanced Questions
Q. How can researchers optimize the yield of the diazenyl group introduction step?
Optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, pH, stoichiometry) to identify optimal conditions. For example, flow chemistry techniques improve reproducibility and yield by maintaining precise reaction control (e.g., 0–5°C for diazonium salt stability) .
- Catalytic Additives : Using Cu(I) or Pd(0) catalysts to enhance azo-coupling efficiency, reducing side reactions like diazonium salt decomposition .
- Real-Time Monitoring : In-situ UV-Vis spectroscopy to track azo-group formation (λmax ≈ 450 nm) .
Q. What computational methods predict the electronic properties of the thieno[2,3-c]pyrazole core?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) are used to:
- Map Electron Density : Identify nucleophilic/electrophilic sites (e.g., electron-deficient diazenyl group).
- UV-Vis Simulations : Compare theoretical λmax values with experimental data to validate π→π* transitions in the aromatic system .
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps (e.g., ~3.5 eV) to predict reactivity .
Q. How are discrepancies resolved between crystallographic data and computational models?
Discrepancies (e.g., bond length variations >0.02 Å) are addressed by:
- High-Resolution X-ray Diffraction : Single-crystal studies refine atomic coordinates (e.g., C-C bond precision ±0.003 Å) .
- Thermal Ellipsoid Analysis : Assess positional uncertainties in crystal structures.
- DFT Geometry Optimization : Compare relaxed gas-phase models with solid-state crystallographic data to account for packing effects .
Q. What mechanistic insights explain regioselectivity in the thieno-pyrazole synthesis?
Regioselectivity is controlled by:
- Electronic Effects : Electron-donating groups (e.g., methyl) direct cyclization to the 2,3-position of the thiophene ring.
- Steric Hindrance : Bulky substituents (e.g., phenyl) favor formation of the less sterically hindered isomer.
- Kinetic vs. Thermodynamic Control : Low-temperature conditions favor kinetic products (e.g., thieno[2,3-c] over [3,2-c] isomers) .
Q. How can stability studies evaluate the degradation of the diazenyl group under physiological conditions?
- Accelerated Stability Testing : Expose the compound to buffers (pH 7.4, 37°C) and monitor degradation via HPLC.
- LC-MS Identification : Detect breakdown products (e.g., aniline derivatives from azo-bond cleavage) .
- Light Exposure Tests : UV irradiation (λ = 365 nm) to assess photolytic stability, critical for compounds with extended conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
